molecular formula C18H25ClN4O2 B5513128 (1S,5R)-3-[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5513128
M. Wt: 364.9 g/mol
InChI Key: SMLVDJRCAASULC-LSDHHAIUSA-N
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Description

The compound “(1S,5R)-3-[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one” is a complex organic molecule that features a diazabicyclo structure with various functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers might investigate the compound’s effects on various biological systems, including its potential as a drug candidate.

Medicine

    Pharmacological Research: The compound could be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: The compound might find applications in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the diazabicyclo[3.2.2]nonane core, followed by the introduction of the pyrazolyl and other substituents. Typical synthetic routes might include:

    Formation of the Diazabicyclo[3.2.2]nonane Core: This could involve cyclization reactions using appropriate precursors.

    Introduction of the Pyrazolyl Group: This might be achieved through nucleophilic substitution or coupling reactions.

    Functional Group Modifications: Further steps to introduce or modify the chloro, methyl, and other groups.

Industrial Production Methods

Industrial production would scale up these laboratory methods, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazolyl or methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the diazabicyclo structure.

    Substitution: Various substitution reactions could occur, especially involving the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but might include oxidized or reduced forms of the original compound, or derivatives with different substituents.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This might involve binding to specific enzymes or receptors, altering their activity, and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-3-[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one: Similar compounds might include other diazabicyclo[3.2.2]nonane derivatives with different substituents.

Uniqueness

    Structural Features: The specific combination of functional groups and the diazabicyclo core might confer unique properties, such as specific biological activities or chemical reactivity.

Properties

IUPAC Name

(1S,5R)-3-[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O2/c1-12(2)6-7-23-15-5-4-14(18(23)25)8-21(9-15)17(24)11-22-10-16(19)13(3)20-22/h6,10,14-15H,4-5,7-9,11H2,1-3H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLVDJRCAASULC-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CC(=O)N2CC3CCC(C2)N(C3=O)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1Cl)CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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